molecular formula C17H18O7 B1668165 Byakangelicin CAS No. 482-25-7

Byakangelicin

Cat. No.: B1668165
CAS No.: 482-25-7
M. Wt: 334.3 g/mol
InChI Key: PKRPFNXROFUNDE-LLVKDONJSA-N
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Description

Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties .

Mechanism of Action

Target of Action

The primary targets of Byakangelicin are Nuclear factor-κB (NF-κB) and 26S protease regulatory subunit 8 (PSMC5) . NF-κB is a transcription factor that controls various cellular functions, including immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . PSMC5 regulates the polarization and activation of microglia in LPS-induced cognitive impairment and dyskinesia through interaction with Toll-like receptor 4 (TLR4) .

Mode of Action

This compound exhibits high anti-inflammatory activity. It inhibits the activation of the NF-κB signaling pathway, thereby reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes . Furthermore, this compound may exert these pharmacological effects through PSMC5 .

Biochemical Pathways

This compound regulates signal pathways related to inflammation and apoptosis . It inhibits the activation of the NF-κB signaling pathway, which is involved in immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . This compound also interacts with PSMC5, which can reduce neuroinflammation and proinflammatory factors by reducing the related effects of TLR4, thus reducing the activation of the MyD88-dependent NF-κB signaling pathway .

Pharmacokinetics

It is known that this compound can increase the expression of all pxr target genes (such as mdr1) and induce a wide range of agent-agent interactions . It can also inhibit the effects of sex hormones, potentially increasing the catabolism of endogenous hormones .

Result of Action

This compound’s action results in a significant reduction in inflammation and apoptosis . It reduces the production of IL-6, TNF-a, and IFN-γ, which are key players in the inflammatory response . It also significantly reduces the expression of apoptosis-related genes . These actions suggest that this compound could be used to treat conditions such as sepsis-associated acute kidney injury (SA-AKI) .

Action Environment

It is known that this compound has powerful and convincing biological activity in vitro , suggesting that it may be influenced by the in vitro environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica gigas through various extraction methods. One common approach involves the use of ionic liquids to extract this compound from the plant material . The back-extraction method is then employed to recover the target compound from the ionic liquid solution.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica gigas roots. The process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Byakangelicin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Byakangelicin is structurally and functionally similar to other compounds found in the roots of Angelica gigas, such as oxypeucedanin hydrate . this compound stands out due to its potent anti-inflammatory and anti-apoptotic activities. Other similar compounds include:

    Oxypeucedanin: Known for its anti-inflammatory and hepatoprotective effects.

    Imperatorin: Exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.

    Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo due to its photosensitizing effects.

This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197456
Record name byakangelicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-25-7, 19573-01-4
Record name (+)-Byakangelicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name byakangelicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-25-7
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Record name byakangelicin
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Record name BYAKANGELICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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